W140 (trifluoroacetate salt)
Overview
Description
W140 trifluoroacetate salt is the inactive enantiomer of the sphingosine-1-phosphate receptor 1 antagonist W146. It is primarily used as a negative control in scientific studies involving sphingosine-1-phosphate receptor 1 signaling. The compound has a molecular formula of C16H27N2O4P • CF3COOH and a molecular weight of 456.4 g/mol .
Scientific Research Applications
W140 trifluoroacetate salt is widely used in scientific research as a control compound. Its applications include:
Chemistry: Used in studies involving sphingosine-1-phosphate receptor 1 signaling.
Biology: Serves as a negative control in experiments to understand the biological functions of sphingosine-1-phosphate receptor 1.
Medicine: Utilized in preclinical studies to investigate the role of sphingosine-1-phosphate receptor 1 in various diseases.
Industry: Employed in the development of new pharmaceuticals targeting sphingosine-1-phosphate receptor 1.
Mechanism of Action
Target of Action
W140, also known as [(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid, is an inactive enantiomer of W146 . Its primary target is the sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a crucial role in regulating cardiovascular function and immunity .
Mode of Action
W140 binds to the S1P1 receptor, but it does so weakly with a Ki of 4.6 µM for the human receptor .
Biochemical Pathways
The S1P1 receptor, the target of W140, is involved in various biochemical pathways. It plays a role in the sphingolipid signaling pathway, which is crucial for maintaining the balance of cellular proliferation, differentiation, and apoptosis .
Result of Action
It has been used as a negative control in studies of S1P1 signaling .
Biochemical Analysis
Biochemical Properties
W140 (trifluoroacetate salt) plays a role in biochemical reactions primarily as a negative control for S1P1 signaling studies. It weakly binds to the S1P1 receptor with a Ki value of 4.6 µM for the human receptor . The compound interacts with the S1P1 receptor, but due to its weak binding affinity, it does not significantly alter the receptor’s activity. This makes it useful for distinguishing specific effects of active S1P1 antagonists in experimental settings .
Cellular Effects
W140 (trifluoroacetate salt) has been studied for its effects on various cell types and cellular processes. As a negative control, it does not induce significant changes in cell signaling pathways, gene expression, or cellular metabolism. This property allows researchers to compare the effects of active S1P1 antagonists with those of W140 (trifluoroacetate salt) to better understand the specific actions of the active compounds .
Molecular Mechanism
The molecular mechanism of W140 (trifluoroacetate salt) involves its interaction with the S1P1 receptor. Although it binds weakly to the receptor, it does not cause significant inhibition or activation. This weak binding is crucial for its role as a negative control, as it ensures that any observed effects in experiments are due to the active compounds rather than W140 (trifluoroacetate salt) itself .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of W140 (trifluoroacetate salt) remain consistent over time due to its stability. The compound does not degrade rapidly, ensuring reliable results in both short-term and long-term studies. Its stability allows researchers to use it as a control in various experimental conditions without concerns about degradation affecting the outcomes .
Dosage Effects in Animal Models
Studies involving W140 (trifluoroacetate salt) in animal models have shown that its effects remain minimal across different dosages. As a negative control, it does not exhibit significant toxic or adverse effects even at high doses. This characteristic is essential for its use in comparative studies to evaluate the safety and efficacy of active S1P1 antagonists .
Metabolic Pathways
W140 (trifluoroacetate salt) is not significantly involved in metabolic pathways due to its role as a negative control. It does not interact with enzymes or cofactors in a manner that alters metabolic flux or metabolite levels. This property ensures that any observed metabolic changes in experiments are attributable to the active compounds being studied .
Transport and Distribution
Within cells and tissues, W140 (trifluoroacetate salt) is transported and distributed without significant interaction with transporters or binding proteins. Its localization and accumulation are minimal, further supporting its role as a negative control in experimental settings. This ensures that any observed effects are due to the active compounds rather than W140 (trifluoroacetate salt) itself .
Subcellular Localization
W140 (trifluoroacetate salt) does not exhibit specific subcellular localization or targeting signals. It remains uniformly distributed within cells, without significant post-translational modifications directing it to specific compartments or organelles. This uniform distribution is advantageous for its use as a negative control, as it does not interfere with the localization or activity of active compounds being studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of W140 trifluoroacetate salt involves the synthesis of its parent compound, followed by the formation of the trifluoroacetate salt. The synthesis typically begins with the reaction of appropriate starting materials under controlled conditions to form the desired intermediate. This intermediate is then reacted with trifluoroacetic acid to yield the trifluoroacetate salt.
Industrial Production Methods: Industrial production of trifluoroacetate salts, including W140 trifluoroacetate salt, often involves the neutralization of trifluoroacetic acid with an alkaline agent in an alcohol medium. The water formed during the reaction is removed by azeotropic distillation, and the remaining mixture is treated with a hydrocarbon to separate the crystals of the anhydrous salt .
Chemical Reactions Analysis
Types of Reactions: W140 trifluoroacetate salt can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The trifluoroacetate salt can be hydrolyzed to release trifluoroacetic acid and the parent compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trifluoroacetate salt.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Hydrolysis: The major products are trifluoroacetic acid and the parent compound.
Comparison with Similar Compounds
W146: An active enantiomer of W140, which is a selective sphingosine-1-phosphate receptor 1 antagonist with a higher binding affinity.
Sodium Trifluoroacetate: A sodium salt of trifluoroacetic acid used in trifluoromethylation reactions.
Lithium Trifluoroacetate: Another trifluoroacetate salt used in various chemical reactions.
Uniqueness: W140 trifluoroacetate salt is unique due to its role as an inactive control compound in studies involving sphingosine-1-phosphate receptor 1. Its lack of significant biological activity makes it an ideal reference point for comparing the effects of active compounds like W146 .
Properties
IUPAC Name |
[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWCNCPWPLHFEX-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28F3N2O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909725-64-0 | |
Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909725-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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